N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822584
InChI: InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)13-25-14-23-17-6-3-2-5-15(17)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C21H20N4O3
Molecular Weight: 376.4 g/mol

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC14822584

Molecular Formula: C21H20N4O3

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide -

Specification

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
IUPAC Name N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C21H20N4O3/c1-28-19-8-4-7-18-16(19)9-11-24(18)12-10-22-20(26)13-25-14-23-17-6-3-2-5-15(17)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26)
Standard InChI Key KTPFEEYFMHPFRO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that combines structural elements from both indole and quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential for diverse biological activities. The presence of a methoxy group on the indole ring, linked via an ethyl chain to a quinazolinone framework, culminating in an acetamide functional group, suggests a wide range of pharmacological applications.

Synthesis and Chemical Reactivity

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step reactions that require careful optimization for yield and purity. Techniques such as chromatography are often employed for purification. The compound's chemical reactivity can be explored through reactions typical for amides and heterocyclic compounds, including:

  • Amide Hydrolysis: Breaking the amide bond to form carboxylic acid and amine.

  • Heterocyclic Ring Modifications: Substitution or addition reactions on the indole or quinazolinone rings.

Interaction Studies and Therapeutic Potential

Interaction studies involving N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide are crucial for understanding its behavior in biological systems. These studies typically involve assessing how the compound interacts with enzymes and receptors involved in disease pathways. Such interactions can provide insights into its therapeutic potential and guide further development.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamideIndole linked to quinazolinoneDifferent pharmacological profiles
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamideIndole linked to benzotriazinePotential for diverse biological activities

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